molecular formula C9H5NO4S B11960652 (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone CAS No. 64258-99-7

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone

Cat. No.: B11960652
CAS No.: 64258-99-7
M. Wt: 223.21 g/mol
InChI Key: GSORYALEGMPDFE-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiophene-2-carbaldehyde under acidic conditions. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone involves its interaction with microbial enzymes and DNA. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone: Known for its antimicrobial and anticancer activities.

    (5-Nitrofuran-2-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring, showing different biological activities.

    (5-Nitrofuran-2-yl)(benzothiophen-2-yl)methanone: Contains a benzothiophene ring, exhibiting unique chemical properties.

Uniqueness

This compound is unique due to the combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and biological applications .

Properties

CAS No.

64258-99-7

Molecular Formula

C9H5NO4S

Molecular Weight

223.21 g/mol

IUPAC Name

(5-nitrofuran-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H5NO4S/c11-9(7-2-1-5-15-7)6-3-4-8(14-6)10(12)13/h1-5H

InChI Key

GSORYALEGMPDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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